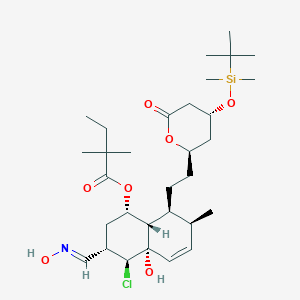

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin

説明

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is a chemical compound that serves as an intermediate in the synthesis of Simvastatin analogs. Simvastatin is a widely used statin medication for lowering cholesterol levels in the blood. This compound, with the molecular formula C31H52ClNO7Si and a molecular weight of 614.29, plays a crucial role in the pharmaceutical industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin typically involves multiple steps, starting from Simvastatin itself

Industrial Production Methods: In an industrial setting, the production of this compound is carried out under controlled conditions to ensure purity and yield. The reactions are performed using specific reagents and catalysts, and the process is scaled up to meet commercial demands.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.

Reduction reactions often involve hydrogen gas and a suitable catalyst.

Substitution reactions typically require specific halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

科学的研究の応用

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including other statins and their analogs.

Biology: In biological research, it can be used to study the effects of statins on cellular processes and cholesterol metabolism.

Medicine: Medically, it serves as a precursor in the production of Simvastatin, which is used to treat hypercholesterolemia and prevent cardiovascular diseases.

Industry: In the pharmaceutical industry, it is utilized in the large-scale synthesis of Simvastatin and related compounds.

作用機序

The mechanism by which 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin exerts its effects involves inhibiting the enzyme HMG-CoA reductase. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels.

類似化合物との比較

Lovastatin

Pravastatin

Atorvastatin

Rosuvastatin

Uniqueness: 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other statins.

生物活性

The compound 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is a derivative of Simvastatin, a well-known statin used primarily for lowering cholesterol. This article delves into the biological activities of this specific compound, exploring its pharmacological effects, mechanisms of action, and potential applications in medical science.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHClNOSi

- Molecular Weight : 502.17 g/mol

This compound features a tert-butyldimethylsilyl group, which enhances its lipophilicity and may influence its bioavailability and pharmacokinetics.

The primary mechanism of action for simvastatin derivatives involves the inhibition of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR) , an enzyme crucial for cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol levels and has downstream effects on various biological pathways, including inflammation and cell proliferation.

In Vitro Studies

Recent studies have demonstrated that the derivative exhibits lower cytotoxicity compared to standard simvastatin while retaining similar HMGR inhibitory activity. For instance, in cell viability assays using D1 cells, the IC values for KMUHC-01 (a related derivative) were significantly higher than those for simvastatin, indicating a safer profile for cellular applications .

| Compound | IC (μM) |

|---|---|

| KMUHC-01 | 90.61 |

| Simvastatin | 8.11 |

This data suggests that this compound could be a promising candidate for further development in bone regeneration therapies due to its anabolic effects on bone tissue without significant cytotoxicity.

In Vivo Studies

In animal models, specifically rat models with critical calvarial and long-bone defects, the compound has shown potential in promoting bone healing and regeneration. Histological analyses revealed increased bone formation markers in treated groups compared to controls .

Antimicrobial Activity

Emerging research indicates that simvastatin derivatives may possess antimicrobial properties. A comprehensive survey highlighted that simvastatin demonstrates activity against various pathogens, including Enterococcus faecalis, suggesting that its derivatives might share similar properties .

Case Studies

- Bone Defect Repair : In a study where rats were treated with KMUHC-01, significant improvements in bone mineral density were observed compared to untreated controls. The use of microcomputed tomography (micro-CT) confirmed enhanced structural integrity in newly formed bone tissue .

- Antimicrobial Effects : Another case study reported that simvastatin's antimicrobial properties could be leveraged in preventing infections during post-operative recovery phases in patients undergoing orthopedic surgeries .

特性

IUPAC Name |

[(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52ClNO7Si/c1-10-30(6,7)28(35)39-24-15-20(18-33-37)27(32)31(36)14-13-19(2)23(26(24)31)12-11-21-16-22(17-25(34)38-21)40-41(8,9)29(3,4)5/h13-14,18-24,26-27,36-37H,10-12,15-17H2,1-9H3/b33-18+/t19-,20-,21+,22+,23-,24-,26-,27-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOYWJDUOUAWQJ-LHXKCWNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52ClNO7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561407 | |

| Record name | [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123852-22-2 | |

| Record name | [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。